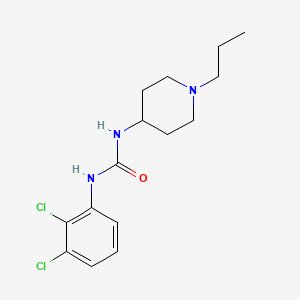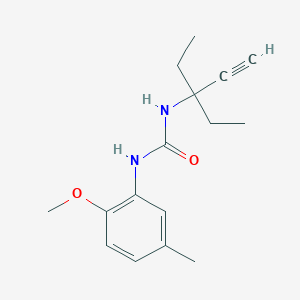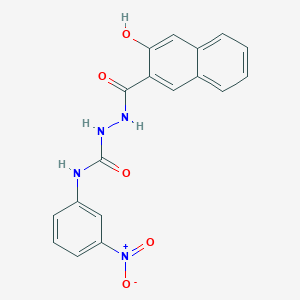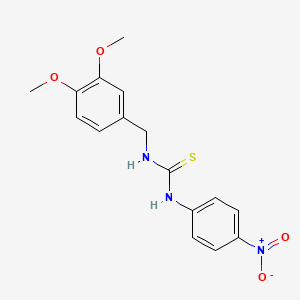
N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mécanisme D'action
N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that is released in response to cellular stress and injury. It acts as an endogenous modulator of various physiological processes, including cardiovascular function, neuronal activity, and immune response. Adenosine exerts its effects by binding to and activating four subtypes of adenosine receptors (A1, A2A, A2B, and A3) that are widely distributed in the body. N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea specifically blocks the A1 receptor, which is involved in regulating cardiac function, neuronal activity, and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea exerts its effects by blocking the A1 receptor, which leads to the inhibition of adenosine-mediated signaling pathways. This results in a reduction in cardiac contractility, neuronal excitability, and inflammation. N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to reduce myocardial infarct size, improve cardiac function, and prevent arrhythmias in animal models of ischemic heart disease. In neurological disorders, N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function. In cancer, N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to inhibit tumor growth and metastasis by blocking the A1 receptor-mediated signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages for lab experiments, including its high selectivity for the A1 receptor, its well-characterized mechanism of action, and its availability in pure form. However, N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea also has some limitations, including its relatively low potency compared to other A1 receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective A1 receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of adenosine signaling in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Additionally, the potential use of N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea as a tool for studying the physiological and pathological functions of the A1 receptor in various tissues and organs warrants further investigation.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to reduce myocardial infarct size, improve cardiac function, and prevent arrhythmias. In neurological disorders, N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function. In cancer, N-(2,3-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-8-20-9-6-11(7-10-20)18-15(21)19-13-5-3-4-12(16)14(13)17/h3-5,11H,2,6-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMFEIZQLHGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-6-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117885.png)


![2-[2-(4-biphenylyloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117907.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4117919.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-allylacetamide)](/img/structure/B4117926.png)
![methyl 2-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117928.png)
![(1S,5R)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4117932.png)
![3-hydroxy-3-(2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117942.png)



![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4117976.png)